

Degradation pathways of Cephapirin under laboratory conditions

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Compound of Interest

Compound Name:	Cephapirin
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Degradation Pathways of Cephapirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Cephapirin under various laboratory conditions. Cephapirin, a first-generation cephalosporin antibiotic, is susceptible to degradation through several mechanisms, including hydrolysis, and in the presence of biological matrices. Understanding these degradation pathways is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations, as well as for developing accurate analytical methods for its quantification in biological and environmental samples.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β -lactam antibiotics like Cephapirin. The strained β -lactam ring is susceptible to cleavage under both acidic and alkaline conditions, as well as at neutral pH.

Alkaline and Acidic Conditions

Cephapirin demonstrates significant instability in alkaline environments, leading to rapid and complete degradation.^{[1][2]} Studies have shown that at a highly alkaline pH (e.g., pH 12.5), there is substantial degradation within a short period.^[1] The degradation process in alkaline

and acidic solutions results in the formation of inactive degradation products.[1][2] While stable in the pH range of 1-9, significant degradation is observed at highly alkaline pH levels.[1]

Neutral Conditions

Under neutral pH conditions and at room temperature (22 ± 1 °C), Cephapirin exhibits moderate stability with a reported half-life of approximately 3 days.[1]

Key Hydrolytic Degradation Products

The primary metabolic transformation of Cephapirin in various species, including mice, rats, dogs, and humans, is its deacetylation to desacetylcephapirin.[3][4] This metabolite has been identified as a major residue in bovine milk along with the parent drug.[5] Further hydrolysis of the β -lactam ring can occur.

Degradation in Biological Matrices

The degradation of Cephapirin is accelerated in the presence of biological materials, such as kidney extract.

In kidney extract, Cephapirin undergoes immediate and complete degradation.[1][2] This process yields both previously reported metabolites and newly identified degradation products. [1][2] The conditions often used during the analysis of Cephapirin can lead to its rapid degradation, potentially resulting in an underestimation of its actual concentration.[1][2]

Quantitative Data Summary

The following table summarizes the key degradation products of Cephapirin identified under various laboratory conditions.

Degradation Condition	Key Degradation Products	Analytical Techniques Used	Reference
Alkaline Solution	Inactive degradation products	LC-ToF/MS, NMR, Microbiological techniques	[1][2]
Acidic Solution	Inactive degradation products	LC-ToF/MS, NMR, Microbiological techniques	[1][2]
Kidney Extract	Previously reported metabolites and newly identified products	LC-ToF/MS, NMR, Microbiological techniques	[1][2][6]
In vivo (mice, rats, dogs, humans)	Desacetylcephapirin	Pharmacokinetic analyses	[3][4]
Bovine Milk	Desacetylcephapirin, Methylcephapirin	LC-MS/MS with electrospray ionization	[5]

Experimental Protocols

Study of Degradation in Kidney Extract and Alkaline/Acidic Solutions

Objective: To identify degradation products of Cephapirin at physiological temperatures in kidney extract and in alkaline and acidic solutions.[1][2]

Methodology:

- Sample Preparation: Blank and spiked samples of Cephapirin were prepared in kidney extract, alkaline solution, and acidic solution.[6]
- Incubation: Samples were incubated at 37°C for a duration ranging from 0 to 72 hours.[6]
- Analysis: The resulting degradation products were detected and identified using a combination of advanced analytical techniques:

- LC-ToF/MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry): Used for the detection and identification of degradation products based on their exact mass and isotope ratio.[1][2][6]
- NMR (Nuclear Magnetic Resonance): Provided structural information for the identification of the degradation products.[1][2][6]
- Microbiological Techniques: Assessed the microbial activity of the degradation products.[1][2][6]
- LC-QqQ/MS (Liquid Chromatography-Triple Quadrupole Mass Spectrometry): Used for fragmentation analysis to further elucidate the structure of the degradation products.[6]
- Data Analysis: Chromatograms of blank samples were subtracted from those of spiked samples to identify the degradation products.[6]

Analysis of Cephapirin and its Metabolites in Bovine Milk

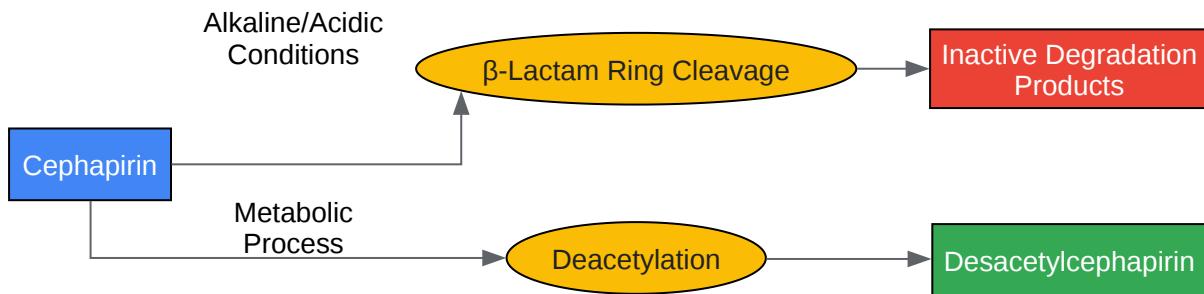
Objective: To identify Cephapirin metabolites and degradants in milk from cows dosed with Cephapirin.[5]

Methodology:

- Sample Source: Milk samples were collected from cows that had been administered Cephapirin.[5]
- Analytical Technique: Liquid chromatography-ion trap tandem mass spectrometry (LC-MS/MS) with electrospray ionization was employed for the analysis.[5]
- Detection: The method was capable of detecting both Cephapirin and desacetylcephapirin at a limit of approximately 1 ng/mL in milk.[5]

Visualizing Degradation and Experimental Workflows

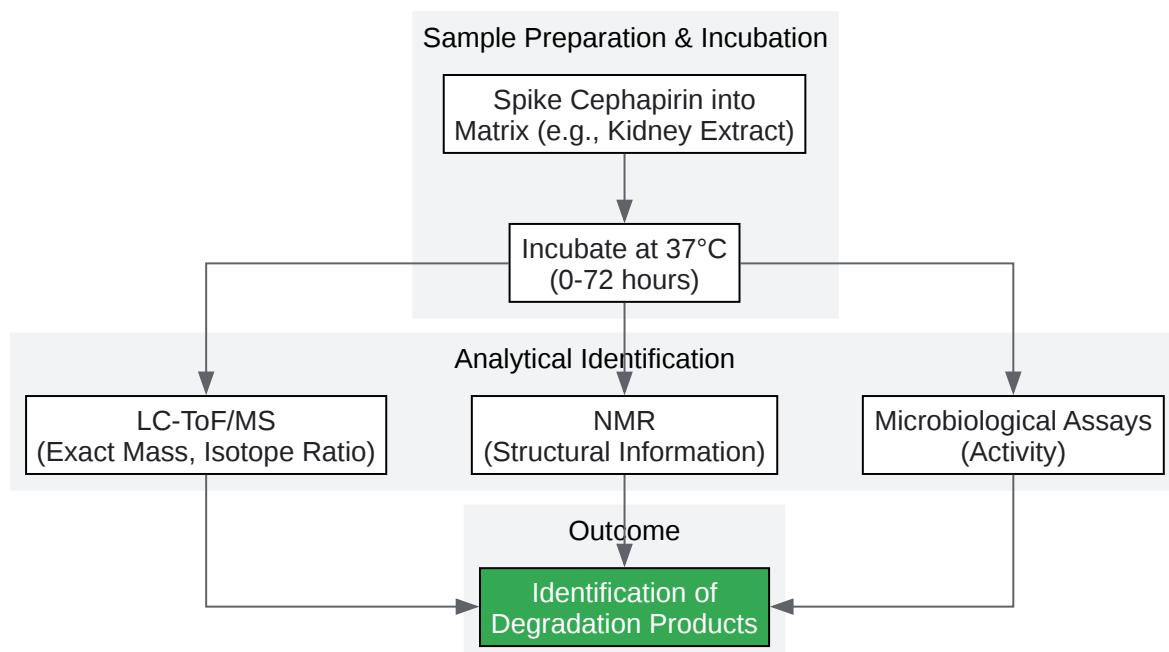
General Hydrolytic Degradation Pathway of Cephapirin



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Caption: Simplified hydrolytic degradation pathways of Cephapirin.

Experimental Workflow for Degradation Product Identification



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Caption: Workflow for identifying Cephapirin degradation products.

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